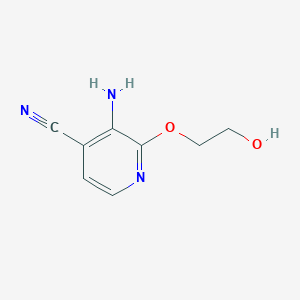
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a carbonitrile group attached to a pyridine ring. It is a crystalline solid with a purity of at least 95% .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the heterocyclic compound with orthogonal functional groups, making it a key intermediate for subsequent transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound shares a similar pyridine ring structure but lacks the hydroxyethoxy group.
2-Amino-4H-pyran-3-carbonitrile: This compound has a different ring structure but contains similar functional groups.
Uniqueness
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is unique due to the presence of both the hydroxyethoxy and carbonitrile groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O2/c9-5-6-1-2-11-8(7(6)10)13-4-3-12/h1-2,12H,3-4,10H2 |
InChIキー |
IOZKFLSFXGIKHW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C#N)N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


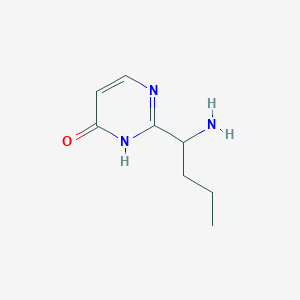
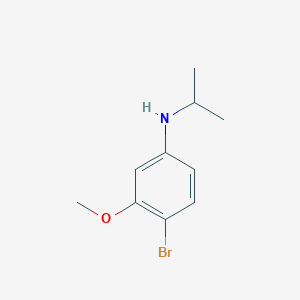


![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
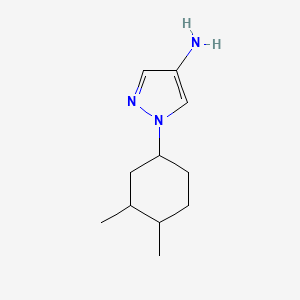

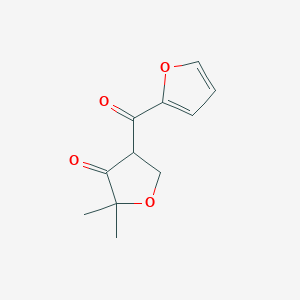
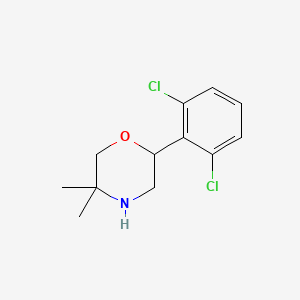

![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
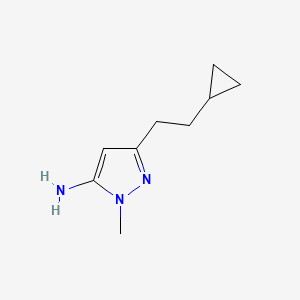
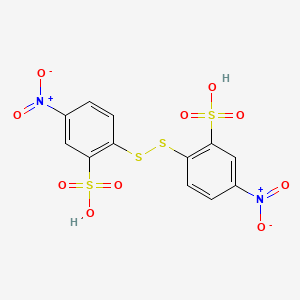
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
